REACTION_CXSMILES
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[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8].C1C[O:13][CH2:12]C1.CN(C)C=O>>[CH:12]([C:5]1[O:4][C:3]([C:7]([OH:9])=[O:8])=[C:2]([CH3:1])[CH:6]=1)=[O:13]
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(OC=C1)C(=O)O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction temperature was maintained for an additional 3 hr
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Duration
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3 h
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Type
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CUSTOM
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Details
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After this time the reaction was quenched with the addition of saturated ammonium chloride
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Type
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EXTRACTION
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Details
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after extraction
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Type
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CUSTOM
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Details
|
recrystallized from water Intermediate 6
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Type
|
CUSTOM
|
Details
|
was obtained
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Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC(=C(O1)C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |